molecular formula C7H8N4OS B2919822 2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1158413-84-3

2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2919822
CAS No.: 1158413-84-3
M. Wt: 196.23
InChI Key: AGRQIONVWFEZQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid, which facilitates the formation of the thienopyrimidine core . The reaction conditions often require elevated temperatures and specific catalysts to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various thienopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .

Scientific Research Applications

2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as Cyt-bd, which is crucial for the survival of certain bacteria . The compound’s hydrazinyl group plays a significant role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Properties

IUPAC Name

2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-11-6(12)5-4(2-3-13-5)9-7(11)10-8/h2-3H,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRQIONVWFEZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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